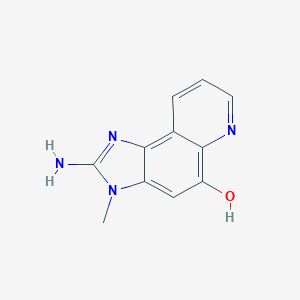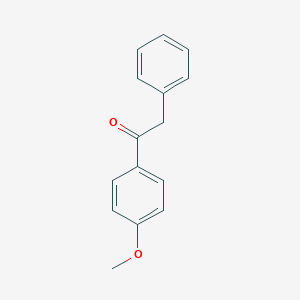
1-(4-Methoxyphenyl)-2-phenylethanone
描述
Synthesis Analysis
The synthesis of derivatives similar to 1-(4-Methoxyphenyl)-2-phenylethanone often involves strategic reactions that introduce specific functional groups. For example, the crystal structure of 2-(4-methoxybenzylthio)-1-phenylethanone and related compounds reveals the importance of heterocyclic structures in biological activities, showcasing the diverse synthetic routes employed for such molecules (Heravi et al., 2009).
Molecular Structure Analysis
The detailed molecular structure, including conformational disorder in the methoxy groups and the non-planar nature of specific rings, is crucial for understanding the physical and chemical properties of compounds like 1-(4-Methoxyphenyl)-2-phenylethanone. The crystal structure analyses provide insights into the arrangement and interactions within these molecules (Akkurt et al., 2003).
Chemical Reactions and Properties
1-(4-Methoxyphenyl)-2-phenylethanone and its derivatives undergo various chemical reactions, leading to the formation of complex structures with interesting properties. For instance, the compound undergoes dehydrochlorination in acetonitrile to yield trans-p-methoxy stilbene, demonstrating the influence of electron-donating groups and charge delocalization on reaction mechanisms (Kumar & Balachandran, 2006).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. Studies on similar compounds emphasize the role of intermolecular forces, such as hydrogen bonding and π-π stacking interactions, in determining these properties (Nye et al., 2013).
Chemical Properties Analysis
The chemical behavior, including reactivity and stability, of 1-(4-Methoxyphenyl)-2-phenylethanone is closely related to its functional groups and molecular geometry. Studies highlight the synthesis and reactions of derivatives, showcasing the versatility and range of chemical transformations possible with such structures (Pimenova et al., 2003).
安全和危害
属性
IUPAC Name |
1-(4-methoxyphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLALKSRAHVYFOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80907346 | |
| Record name | 1-(4-Methoxyphenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80907346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-phenylethanone | |
CAS RN |
1023-17-2 | |
| Record name | 1023-17-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxyphenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80907346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)
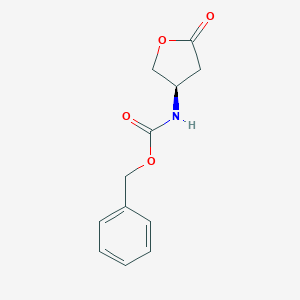
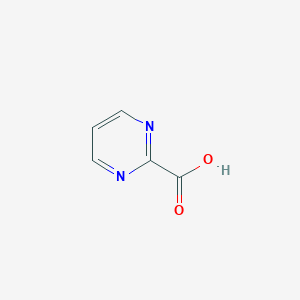
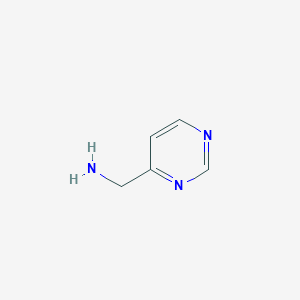
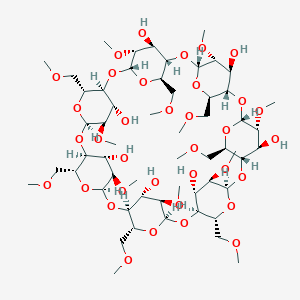
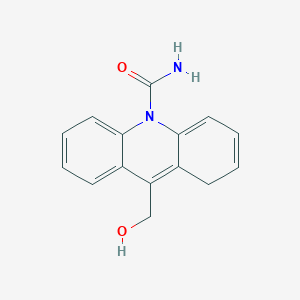
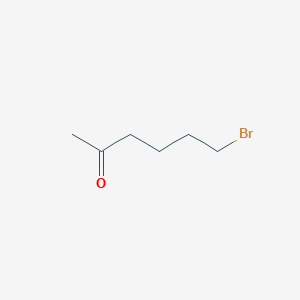

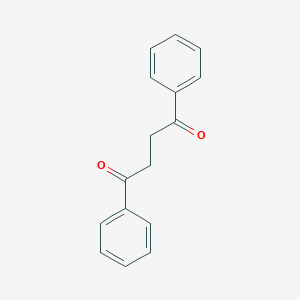

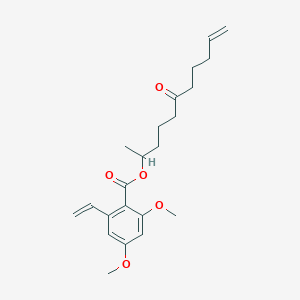

![rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester](/img/structure/B30568.png)
